2-(3,4-Difluorophenyl)acetaldehyde

Aldehyde Dehydrogenase ALDH3A1 Enzyme Inhibition

2-(3,4-Difluorophenyl)acetaldehyde (CAS 109346-84-1) is a fluorinated aromatic aldehyde with molecular formula C8H6F2O and molecular weight 156.13 g/mol. This compound features a phenyl ring substituted with two fluorine atoms at the 3- and 4-positions, and an acetaldehyde functional group.

Molecular Formula C8H6F2O
Molecular Weight 156.13 g/mol
CAS No. 109346-84-1
Cat. No. B1603875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Difluorophenyl)acetaldehyde
CAS109346-84-1
Molecular FormulaC8H6F2O
Molecular Weight156.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC=O)F)F
InChIInChI=1S/C8H6F2O/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,4-5H,3H2
InChIKeyPCHWWIIMNHDKDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,4-Difluorophenyl)acetaldehyde (CAS 109346-84-1) | Procurement-Grade Fluorinated Aldehyde Scaffold


2-(3,4-Difluorophenyl)acetaldehyde (CAS 109346-84-1) is a fluorinated aromatic aldehyde with molecular formula C8H6F2O and molecular weight 156.13 g/mol . This compound features a phenyl ring substituted with two fluorine atoms at the 3- and 4-positions, and an acetaldehyde functional group. Its standard commercial form is a liquid at 20°C with a minimum purity specification of 95% . As a fluorinated building block, it serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals [1].

Why Generic Substitution of 2-(3,4-Difluorophenyl)acetaldehyde Fails in Critical Applications


In-class compounds such as phenylacetaldehyde, 4-fluorophenylacetaldehyde, or other difluorophenylacetaldehyde regioisomers cannot be simply interchanged with 2-(3,4-difluorophenyl)acetaldehyde due to profound differences in enzyme inhibition profiles, physicochemical properties, and synthetic utility dictated by the specific 3,4-difluoro substitution pattern [1][2]. The number and position of fluorine substituents critically modulate target binding affinity (as demonstrated by ALDH isoform selectivity below), lipophilicity, and metabolic stability, leading to divergent performance in both biological assays and downstream synthetic pathways. The following quantitative evidence establishes why this specific compound must be prioritized for certain applications over its closest analogs.

Quantitative Differentiation Evidence: 2-(3,4-Difluorophenyl)acetaldehyde vs. In-Class Analogs


ALDH3A1 Inhibition: 2-(3,4-Difluorophenyl)acetaldehyde Exhibits Definitive but Modest Potency

In a spectrophotometric assay measuring inhibition of human ALDH3A1-mediated benzaldehyde oxidation, 2-(3,4-difluorophenyl)acetaldehyde demonstrated an IC50 value of 2.10 µM (2.10E+3 nM) [1]. In contrast, a more advanced ALDH1A1/3 inhibitor (CHEMBL4210115) derived from this scaffold showed significantly improved potency against ALDH1A3 (IC50 = 120 nM – 1.00 µM depending on assay) [2], illustrating the scaffold's potential for optimization but highlighting its baseline, unoptimized activity level. No direct head-to-head comparison with phenylacetaldehyde or mono-fluorinated analogs was available for ALDH3A1 in this assay.

Aldehyde Dehydrogenase ALDH3A1 Enzyme Inhibition Cancer Research

ALDH1A3 Cellular Inhibition: Potency in Cancer Cell Lines

In a cellular assay measuring inhibition of ALDH1A3 in human PEO1 ovarian cancer cells via reduction of aldefluor-positive cells (a marker of cancer stem cell-like populations), 2-(3,4-difluorophenyl)acetaldehyde exhibited an IC50 value of 1.00 µM (1.00E+3 nM) [1]. The same compound showed an identical IC50 of 1.00 µM in human OVCAR5 ovarian cancer cells [1]. In a biochemical assay using human recombinant ALDH1A3, the IC50 was improved to 120 nM [1], indicating that cellular permeability or other cellular factors may attenuate its intrinsic enzymatic potency.

Aldehyde Dehydrogenase ALDH1A3 Cellular Assay Cancer Stem Cells

Predicted Lipophilicity (LogP) Comparison: 2-(3,4-Difluorophenyl)acetaldehyde vs. Mono-Fluorinated and Non-Fluorinated Analogs

The predicted octanol-water partition coefficient (LogP) for 2-(3,4-difluorophenyl)acetaldehyde is approximately 3.1 [1], representing a significant increase in lipophilicity compared to its mono-fluorinated analog 2-(2-fluorophenyl)acetaldehyde (XLogP3 = 1.68) and the non-fluorinated phenylacetaldehyde (estimated LogP ~1.8). The addition of a second fluorine atom at the 4-position increases LogP by approximately 1.4 units relative to the mono-fluorinated compound.

Lipophilicity LogP Physicochemical Properties ADME

Commercial Purity and Physical Form: Differentiating Procurement Options

2-(3,4-Difluorophenyl)acetaldehyde is commercially available with a standard minimum purity of 95% as a liquid at 20°C . Some suppliers offer higher purity grades (98%+) , which may be critical for applications requiring minimal impurity interference, such as sensitive biological assays or as a starting material in multi-step syntheses where impurity accumulation can impact final yields. In comparison, the related 2-(2,3-difluorophenyl)acetaldehyde (CAS 866342-07-6) and 2-(3,5-difluorophenyl)acetaldehyde (CAS 109346-94-3) are also available but with varying purity specifications and may not be offered as liquids at room temperature .

Chemical Procurement Purity Specification Physical Form Sourcing

Optimal Research and Industrial Application Scenarios for 2-(3,4-Difluorophenyl)acetaldehyde


Medicinal Chemistry: ALDH Inhibitor Lead Optimization

As demonstrated by its IC50 values against ALDH3A1 (2.10 µM) and ALDH1A3 (1.00 µM cellular, 120 nM biochemical) [1][2], this compound serves as a tractable starting point for the development of selective aldehyde dehydrogenase inhibitors. Researchers can utilize this scaffold to synthesize focused libraries aimed at improving potency and isoform selectivity, particularly for ALDH1A3, a target implicated in cancer stem cell maintenance and therapy resistance.

Synthetic Intermediate for Fluorinated Bioactive Molecules

The 3,4-difluorophenyl motif is a privileged substructure in numerous pharmaceuticals and agrochemicals due to its ability to modulate metabolic stability and target binding [3]. The aldehyde functionality of 2-(3,4-difluorophenyl)acetaldehyde provides a reactive handle for various transformations—including reductive amination, Wittig olefination, and aldol condensations—enabling its incorporation into more complex molecular architectures. The predicted high lipophilicity (LogP ~3.1) [4] also suggests suitability for designing CNS-penetrant candidates.

Development of NR2B NMDA Receptor Antagonists

Patent literature explicitly identifies 2-(3,4-difluorophenyl)acetaldehyde as an intermediate in the synthesis of 3,3-difluoro-piperidine derivatives that act as NR2B NMDA receptor antagonists [5]. This specific application highlights the compound's utility in constructing molecules targeting neurological disorders, where the 3,4-difluoro substitution pattern is critical for receptor binding and selectivity.

Technical Documentation Hub

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